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3,5-Dimethyl-1-(4-nitrophenyl)-1H-

pyrazole

Cat. No.: B1295688 Get Quote

An In-depth Technical Guide to the Crystal Structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-
pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthesis, crystallographic analysis,

and structural intricacies of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. As a privileged

scaffold in medicinal chemistry, understanding the precise three-dimensional arrangement and

intermolecular interactions of pyrazole derivatives is paramount for rational drug design and

materials science applications.[1][2][3]

Introduction: The Significance of the Pyrazole
Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,

is a cornerstone in modern pharmacology.[3] Its derivatives are known to exhibit a wide

spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and

antiviral properties.[2] The compound 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole,

C₁₁H₁₁N₃O₂, serves as an exemplary case study for the detailed structural analysis that

underpins the development of novel therapeutics.[4][5] A profound understanding of its solid-

state structure, including molecular geometry and crystal packing, provides critical insights into

its physicochemical properties and potential for biological interactions.
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Synthesis and Generation of Diffraction-Quality
Crystals
The synthesis of the title compound is a well-established procedure involving the condensation

reaction of a β-dicarbonyl compound with an arylhydrazine.[4] This classic approach provides a

high yield of the pyrazole derivative.

Causality in Experimental Design
The choice of reactants is strategic: 4-nitrophenylhydrazine provides the N1-aryl substituent

and one of the ring nitrogens, while acetylacetone (pentane-2,4-dione) serves as the three-

carbon backbone that cyclizes to form the dimethyl-substituted pyrazole ring.[4][6] Ethanol is

an ideal solvent as it readily dissolves the reactants and, upon cooling or slow evaporation,

facilitates the formation of high-quality single crystals necessary for X-ray diffraction analysis.

Experimental Protocol: Synthesis and Crystallization
Reaction Setup: Dissolve 4-nitrophenylhydrazine (2 mmol) and acetylacetone (2 mmol) in 20

ml of absolute ethanol in a round-bottom flask.[4]

Cyclization: Equip the flask with a reflux condenser and heat the solution to reflux for 1 hour.

[4] The elevated temperature provides the activation energy for the condensation and

subsequent intramolecular cyclization reaction.

Crystallization: After the reflux period, allow the solution to cool slowly to room temperature.

The key to obtaining diffraction-quality crystals is to avoid rapid precipitation. The solution

should be left undisturbed, allowing for slow evaporation of the solvent over several days.[4]

Crystal Harvesting: Collect the resulting crystals by vacuum filtration, wash with a small

amount of cold ethanol to remove any residual soluble impurities, and dry under vacuum.

The melting point of the crystalline product is 373–375 K.[4][5]

Structural Determination via Single-Crystal X-ray
Diffraction
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Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining

the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides

unambiguous data on unit cell dimensions, bond lengths, bond angles, and intermolecular

interactions.[9][10]

The SC-XRD Workflow: From Crystal to Structure
The process involves irradiating a single crystal with monochromatic X-rays and analyzing the

resulting diffraction pattern.[7][8] The electrons of the atoms in the crystal lattice scatter the X-

rays, and due to the periodic arrangement of the atoms, constructive interference occurs at

specific angles, governed by Bragg's Law.[8][11]

The logical workflow for structure determination is a self-validating system, proceeding from

data collection through to the final refined structural model.
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Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection and Refinement Parameters
The crystallographic data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole was collected at a

low temperature (120 K) to minimize thermal vibrations of the atoms, resulting in a more

precise structure.[4][5] A Rigaku Saturn724+ diffractometer with Mo Kα radiation was utilized

for this purpose.[4]

Analysis of the Crystal Structure
The crystallographic data reveals the precise molecular geometry and the arrangement of

molecules within the crystal lattice, known as crystal packing.
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Crystallographic Data Summary
The fundamental parameters defining the crystal structure are summarized below.[4][5][12]

Parameter Value Significance

Chemical Formula C₁₁H₁₁N₃O₂
Defines the elemental

composition of the molecule.

Formula Weight 217.23 g/mol
Molar mass of the compound.

[13]

Crystal System Orthorhombic
The unit cell has three unequal

axes at 90° to each other.

Space Group Pca2₁
Describes the symmetry

elements within the unit cell.

Unit Cell Dimensions
a = 21.3909 (13) Åb = 3.8653

(2) Åc = 12.4514 (8) Å

The edge lengths of the

smallest repeating unit of the

crystal lattice.

Unit Cell Volume (V) 1029.51 (11) Å³ The volume of the unit cell.

Molecules per Cell (Z) 4
Number of molecules

contained within one unit cell.

Temperature (T) 120 K

Low temperature minimizes

atomic motion for higher

precision.[5]

R-factor (R1) 0.037

A measure of the agreement

between the crystallographic

model and the experimental X-

ray diffraction data. A lower

value indicates a better fit.

Goodness-of-fit (S) 1.09

Indicates the quality of the

structural refinement; a value

close to 1 is ideal.
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Molecular Geometry
The analysis of the solved structure reveals several key geometric features. The pyrazole ring

is essentially planar, with a root-mean-square deviation of only 0.009 Å.[4][5] However, the

molecule as a whole is not planar. The phenyl ring is significantly twisted with respect to the

pyrazole ring, forming a dihedral angle of 31.38°.[4][5] In contrast, the nitro group is nearly

coplanar with the attached benzene ring, with an O-N-C-C torsion angle of -6.5°.[4][5] This

twisted conformation is a critical feature influencing the molecule's overall shape and how it can

interact with biological targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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